molecular formula C14H30S3 B14004412 1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane CAS No. 39141-41-8

1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane

Cat. No.: B14004412
CAS No.: 39141-41-8
M. Wt: 294.6 g/mol
InChI Key: PSERNDPRWNHXHB-UHFFFAOYSA-N
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Description

1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane is an organic compound with the molecular formula C14H30S3 It is characterized by the presence of three sulfur atoms and a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane typically involves the reaction of butyl mercaptan with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the mercaptan, followed by the addition of the alkylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1,1-Bis(methylsulfanyl)ethylsulfanyl]butane
  • 1-[1,1-Bis(ethylsulfanyl)ethylsulfanyl]butane
  • 1-[1,1-Bis(propylsulfanyl)ethylsulfanyl]butane

Uniqueness

1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane is unique due to its specific alkyl chain length and the presence of three sulfur atoms. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

39141-41-8

Molecular Formula

C14H30S3

Molecular Weight

294.6 g/mol

IUPAC Name

1-[1,1-bis(butylsulfanyl)ethylsulfanyl]butane

InChI

InChI=1S/C14H30S3/c1-5-8-11-15-14(4,16-12-9-6-2)17-13-10-7-3/h5-13H2,1-4H3

InChI Key

PSERNDPRWNHXHB-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)(SCCCC)SCCCC

Origin of Product

United States

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